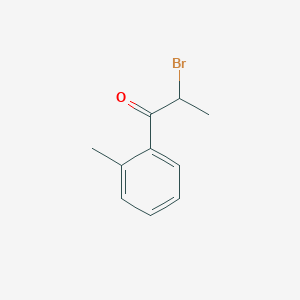

2-溴-1-邻甲苯基-丙酮

描述

Synthesis Analysis

The synthesis of 2-Bromo-1-o-tolyl-propan-1-one and its derivatives involves multiple strategies, highlighting the compound's versatility. One approach involves the use of o-Bromo(propa-1,2-dien-1-yl)arenes under palladium catalysis to form various structures through domino reactions, showcasing the compound's reactivity and potential for complex synthesis (Masters et al., 2011). Additionally, gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates further illustrates the compound's utility in synthesizing diene structures with significant synthetic value (Wang et al., 2010).

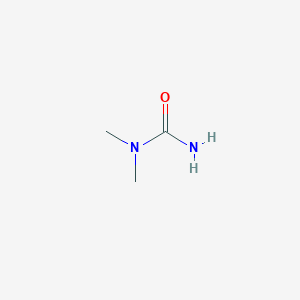

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-o-tolyl-propan-1-one derivatives is crucial for understanding their reactivity and physical properties. Investigations into the molecular structure, using techniques like crystallography and spectroscopy, reveal the geometrical parameters and electronic properties, facilitating the understanding of their chemical behavior. For instance, studies on related brominated compounds provide insights into conformational compositions and molecular geometry, which are essential for designing reactions and predicting outcomes (Søvik et al., 1984).

Chemical Reactions and Properties

2-Bromo-1-o-tolyl-propan-1-one participates in various chemical reactions, underscoring its reactivity and versatility as a building block in organic synthesis. For example, its involvement in domino reactions under palladium catalysis and gold-catalyzed rearrangements of propargylic carboxylates demonstrates its utility in constructing complex molecular architectures (Masters et al., 2011; Wang et al., 2010). These reactions highlight the compound's capacity to engage in complex synthetic pathways, offering pathways to diverse chemical entities.

Physical Properties Analysis

The physical properties of 2-Bromo-1-o-tolyl-propan-1-one, such as melting point, boiling point, solubility, and stability, are critical for its handling and application in various chemical reactions. Understanding these properties is essential for optimizing reaction conditions and achieving high yields in synthesis processes.

Chemical Properties Analysis

The chemical properties of 2-Bromo-1-o-tolyl-propan-1-one, including its reactivity with nucleophiles and electrophiles, its role in catalytic cycles, and its ability to undergo various organic transformations, are fundamental to its application in synthetic chemistry. Studies focusing on its reactivity patterns, mechanisms of reaction, and potential as a synthetic intermediate enrich our understanding of its utility in creating complex molecules (Masters et al., 2011; Wang et al., 2010).

科学研究应用

生物生产和分离技术

2-溴-1-邻甲苯基-丙酮与二醇类有关,如 1,3-丙二醇和 2,3-丁二醇,它们具有广泛的应用,并且可以通过生物方式生产。这些生物产生的二醇(包括 1,3-丙二醇)的回收和纯化是一个重要的研究领域,因为与微生物生产相关的成本很高。已经研究了多种方法,如蒸发、蒸馏、膜过滤、渗透蒸发、离子交换色谱、液-液萃取和反应萃取,用于分离 1,3-丙二醇。采用短链醇进行的两相萃取、渗透蒸发、反渗透以及原位萃取或渗透蒸发发酵被认为是改善生物生产的二醇下游加工的有前途的技术 (Xiu & Zeng, 2008)。

甘油氢解

甘油转化为 1,3-丙二醇是另一个重要的研究领域。甘油是一种可再生且环保的底物,用于通过氢解生产 1,3-丙二醇。非均相催化剂正在被广泛研究,以使该工艺更有效且更具市场竞争力。含有铂、铱和铜等金属的催化剂,以及具有特定酸性(布朗斯台德位点)和金属相(路易斯位点)的催化剂,对于所需产物的活性和选择性至关重要。优化温度、甘油浓度和反应器类型等参数对于降低运营成本至关重要 (Silva et al., 2020)。

安全和危害

属性

IUPAC Name |

2-bromo-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-5-3-4-6-9(7)10(12)8(2)11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHLZPWQZMVBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283508 | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-o-tolyl-propan-1-one | |

CAS RN |

1451-84-9 | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。